

An In-depth Technical Guide to 1-Decyne: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Decyne**

Cat. No.: **B165119**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyne, a terminal alkyne with the chemical formula $C_{10}H_{18}$, is a valuable building block in organic synthesis. Its linear carbon chain and reactive terminal triple bond make it a versatile substrate for a variety of chemical transformations, including carbon-carbon bond formation and functional group interconversion. This guide provides a comprehensive overview of **1-decyne**, including its chemical and physical properties, spectroscopic data, detailed experimental protocols for its synthesis and key reactions, and visualizations of experimental workflows.

Core Data

CAS Number: 764-93-2

Molecular Structure: **1-Decyne** possesses a ten-carbon aliphatic chain with a triple bond located at the first carbon position (C-1). Its structure is represented as $CH_3(CH_2)_7C\equiv CH$.

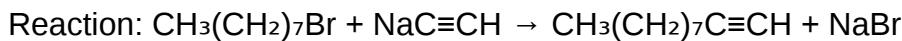
Physicochemical Properties

The key physical and chemical properties of **1-decyne** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	$C_{10}H_{18}$	[1] [2]
Molecular Weight	138.25 g/mol	[3]
Melting Point	-44 °C	[4]
Boiling Point	174 °C	[4]
Density	0.766 g/mL at 25 °C	[4]
Refractive Index (n^{20}/D)	1.427	[4]
Solubility	Not miscible in water	[4]
Flash Point	122 °F (50 °C)	[4]
Stability	Stable, flammable, incompatible with strong oxidizing agents	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-decyne**. The following table summarizes its key spectral features.


Spectroscopy	Key Features
¹ H NMR	Signals corresponding to the terminal alkyne proton (\equiv C-H), the propargylic protons (-C \equiv C-CH ₂ -), and the aliphatic chain protons.
¹³ C NMR	Resonances for the two sp-hybridized carbons of the alkyne and the eight sp ³ -hybridized carbons of the octyl chain.
Infrared (IR)	Characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm ⁻¹) and the C \equiv C triple bond stretch (around 2100 cm ⁻¹).
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) corresponding to the molecular weight of 1-decyne, along with characteristic fragmentation patterns.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **1-decyne** and several of its important chemical transformations.

Synthesis of 1-Decyne from 1-Bromoocetane and Sodium Acetylide

This protocol describes the synthesis of **1-decyne** via the alkylation of sodium acetylide with 1-bromoocetane, a standard method for preparing terminal alkynes.

Materials:

- 1-Bromoocetane
- Sodium acetylide
- Liquid ammonia (solvent)

- Ammonium chloride (for quenching)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

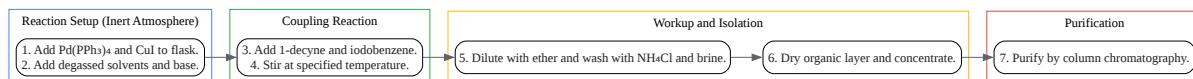
- In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet, condense liquid ammonia.
- Carefully add sodium acetylide to the liquid ammonia with stirring.
- Slowly add a solution of 1-bromooctane in diethyl ether to the sodium acetylide suspension.
- Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride.
- Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- To the remaining residue, add water and extract the product with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude **1-decyne**.
- Purify the crude product by distillation to yield pure **1-decyne**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Decyne** Workflow

Sonogashira Coupling of 1-Decyne with Iodobenzene

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[\[5\]](#)



Materials:

- **1-Decyne**
- Iodobenzene
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$]
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N) (solvent and base)
- Toluene (co-solvent, optional)
- Saturated aqueous ammonium chloride (for workup)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a Schlenk flask under an inert atmosphere (argon or nitrogen), add $\text{Pd}(\text{PPh}_3)_4$ and CuI .
- Add degassed triethylamine and toluene (if used).
- Add **1-decyne** and iodobenzene to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

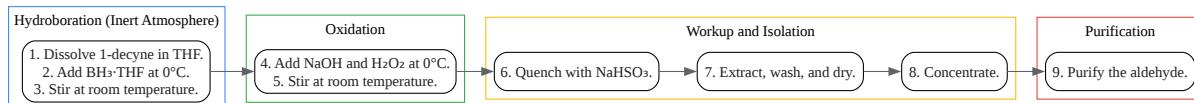
Caption: Sonogashira Coupling Workflow

Hydroboration-Oxidation of 1-Decyne

Hydroboration-oxidation is a two-step reaction that converts an alkyne to a carbonyl compound. For a terminal alkyne like **1-decyne**, this reaction yields an aldehyde.[1][6]

Reaction:

- $\text{CH}_3(\text{CH}_2)_7\text{C}\equiv\text{CH} + \text{BH}_3 \cdot \text{THF} \rightarrow (\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH})_3\text{B}$
- $(\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH})_3\text{B} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow 3 \text{CH}_3(\text{CH}_2)_8\text{CHO}$


Materials:

- **1-Decyne**
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$)
- Anhydrous tetrahydrofuran (THF)
- Aqueous sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H_2O_2)
- Diethyl ether
- Saturated aqueous sodium bisulfite (for quenching excess peroxide)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a flame-dried, two-necked flask under an inert atmosphere, dissolve **1-decyne** in anhydrous THF.
- Cool the solution in an ice bath and slowly add $\text{BH}_3\cdot\text{THF}$ solution dropwise.
- Allow the reaction to warm to room temperature and stir for several hours.
- Cool the reaction mixture again in an ice bath and slowly add aqueous NaOH, followed by the careful, dropwise addition of 30% H_2O_2 .
- Stir the mixture at room temperature for a few hours.
- Quench any remaining peroxide by adding saturated aqueous sodium bisulfite.
- Separate the layers and extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

- Purify the resulting decanal by distillation or column chromatography.

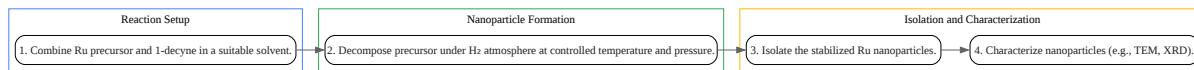
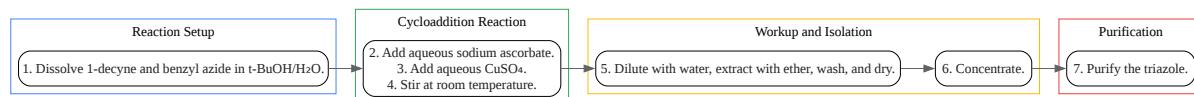
[Click to download full resolution via product page](#)

Caption: Hydroboration-Oxidation Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry" due to its high efficiency and reliability.^{[7][8]}

Reaction: $\text{CH}_3(\text{CH}_2)_7\text{C}\equiv\text{CH} + \text{C}_6\text{H}_5\text{CH}_2\text{N}_3 + \text{Cu(I) catalyst} \rightarrow 1\text{-benzyl-4-octyl-1H-1,2,3-triazole}$



Materials:

- **1-Decyne**
- Benzyl azide
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol/water (solvent mixture)
- Diethyl ether
- Brine

- Anhydrous sodium sulfate

Procedure:

- In a flask, dissolve **1-decyne** and benzyl azide in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
- Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
- Dilute the reaction mixture with water and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting triazole by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. community.wvu.edu [community.wvu.edu]
- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps chemistrysteps.com
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sonogashira Coupling organic-chemistry.org
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Click Chemistry organic-chemistry.org
- 8. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Decyne: Properties, Synthesis, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165119#1-decyne-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com